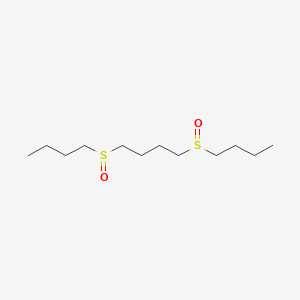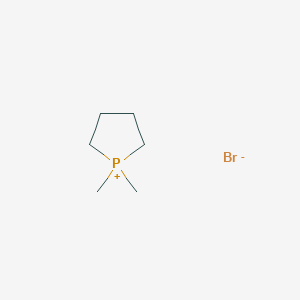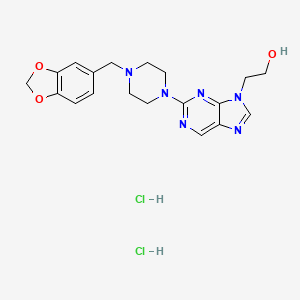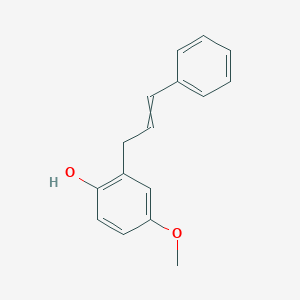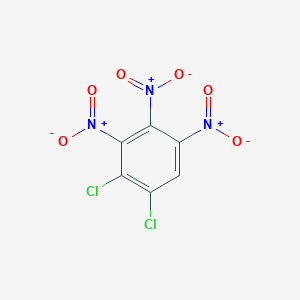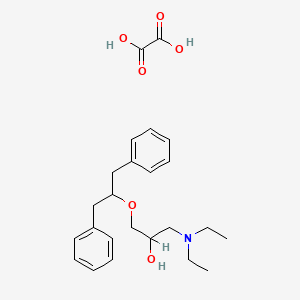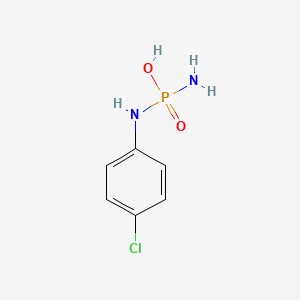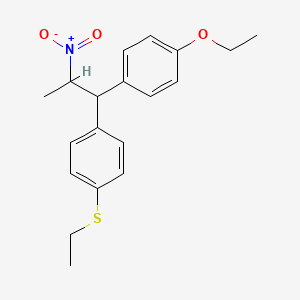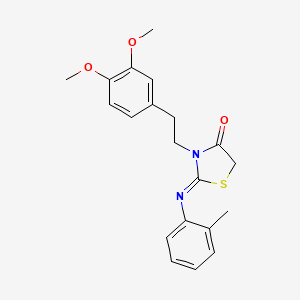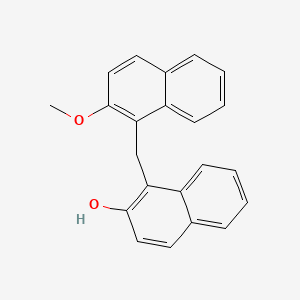![molecular formula C11H10ClN3O B14694820 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-64-8](/img/structure/B14694820.png)
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 4-chloro-2-methylphenylhydrazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Applications De Recherche Scientifique
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of certain dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile can be compared with similar compounds such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: This compound has a similar hydrazinylidene structure but differs in its substituents, leading to different reactivity and applications.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Another related compound with variations in its functional groups, affecting its chemical behavior and uses.
Propriétés
Numéro CAS |
28317-64-8 |
|---|---|
Formule moléculaire |
C11H10ClN3O |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C11H10ClN3O/c1-7-5-9(12)3-4-10(7)14-15-11(6-13)8(2)16/h3-5,14H,1-2H3 |
Clé InChI |
BNSKXBBPGRMUSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NN=C(C#N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

